Einecs 282-312-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database listing chemicals marketed in the EU between January 1971 and September 1981. EINECS compounds are typically characterized by well-defined chemical structures and validated physicochemical properties, enabling their use in regulatory and industrial applications .

Properties

CAS No. |

84145-84-6 |

|---|---|

Molecular Formula |

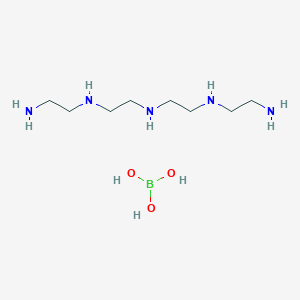

C8H26BN5O3 |

Molecular Weight |

251.14 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;boric acid |

InChI |

InChI=1S/C8H23N5.BH3O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;2-1(3)4/h11-13H,1-10H2;2-4H |

InChI Key |

FPNAVUXGKDEQKZ-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Preparation Methods

The preparation of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves the reaction of orthoboric acid with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine has several scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Research Methodologies and Limitations

- Computational Modeling : Studies like ERGO’s physicochemical space analysis enable rapid screening of EINECS compounds but may overlook niche functional groups .

- Read-Across Approaches : RASAR models efficiently predict properties but require high similarity thresholds to ensure accuracy .

- Data Gaps : Direct experimental data for "this compound" are absent in the evidence, necessitating reliance on analog-based extrapolation.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Einecs 282-312-9 in complex matrices, and how do methodological choices impact data reliability?

- Answer : Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are standard for structural elucidation and quantification. Method validation should include calibration curves (linearity ≥0.99), spike-and-recovery tests (85–115% recovery), and limits of detection/quantification (LOD/LOQ) to ensure precision . For complex matrices (e.g., biological samples), solid-phase extraction (SPE) or derivatization may reduce matrix interference .

Q. How can researchers design experiments to assess the physicochemical properties (e.g., solubility, stability) of this compound under varying environmental conditions?

- Answer : Use controlled factorial designs (e.g., temperature × pH × light exposure) with triplicate trials. For stability studies, monitor degradation via UV-Vis spectroscopy or HPLC at intervals (e.g., 0, 24, 48 hours). Include negative controls (e.g., inert solvents) and validate results with Arrhenius equation modeling for shelf-life prediction .

Q. What statistical approaches are recommended for reconciling contradictory data in studies of this compound’s reactivity?

- Answer : Apply multivariate analysis (ANOVA or MANOVA) to identify confounding variables (e.g., impurity levels, solvent polarity). Use Grubbs’ test to exclude outliers and Cohen’s d to quantify effect sizes. Cross-validate findings with independent datasets or alternative techniques (e.g., X-ray crystallography vs. computational docking) .

Advanced Research Questions

Q. How can mechanistic studies of this compound’s interactions with biological targets be optimized to address reproducibility challenges?

- Answer : Employ isothermal titration calorimetry (ITC) for binding affinity measurements and molecular dynamics simulations to model conformational changes. Standardize buffer conditions (ionic strength, co-solvents) and validate with orthogonal assays (e.g., surface plasmon resonance). Document all parameters in FAIR (Findable, Accessible, Interoperable, Reusable) formats .

Q. What methodologies are critical for evaluating the compound’s long-term environmental fate, and how can researchers mitigate data gaps in ecotoxicology studies?

- Answer : Use OECD Test Guidelines (e.g., TG 307 for soil degradation) with isotope-labeled analogs to track metabolites. Combine biotic/abiotic degradation assays and employ QSAR models for toxicity prediction. Address data gaps via mesocosm studies simulating real-world conditions .

Q. How should researchers design high-throughput screening (HTS) workflows to balance efficiency with analytical rigor when testing this compound’s bioactivity?

- Answer : Implement a tiered approach:

- Tier 1 : Rapid 96-well plate assays (e.g., fluorescence-based) for initial hit identification.

- Tier 2 : Confirmatory dose-response curves (IC50/EC50) with orthogonal detection (e.g., luminescence).

- Tier 3 : Mechanistic follow-up (e.g., RNA-seq for pathway analysis). Include Z’-factor validation (>0.5) to ensure assay robustness .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.